[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine
Description
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine is a brominated aromatic amine featuring a methanamine group (-CH2NH2) attached to a benzene ring substituted with a bromine atom at the para position (C4) and a propan-2-yloxy (isopropoxy) group at the ortho position (C2). Its molecular formula is C10H14BrNO, with a molecular weight of 260.13 g/mol. The isopropoxy group contributes to steric bulk and lipophilicity, while the bromine atom enhances electronic polarization of the aromatic ring.
Properties
IUPAC Name |
(4-bromo-2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFUHTRFVBUGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Propan-2-yloxy Substituted Phenyl Intermediate
The initial step involves the synthesis of the phenyl ether precursor, which is achieved through Williamson ether synthesis:
- Reactants: 2-hydroxyphenyl derivatives and isopropyl halides (preferably isopropyl bromide or chloride).
- Conditions:
- Base such as potassium carbonate or sodium hydride is used to deprotonate the phenolic hydroxyl group.
- The reaction is conducted in a polar aprotic solvent like acetone or dimethylformamide (DMF).
- Reflux conditions facilitate nucleophilic substitution, yielding 2-(propan-2-yloxy)phenyl derivatives.
Step 2: Aromatic Bromination
- The phenyl ether is brominated selectively at the desired position (preferably ortho or para to the ether group).
- Reagents: N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under light irradiation.
- Conditions: Reflux in solvents like carbon tetrachloride or dichloromethane.
- Outcome: Formation of 4-bromo-2-(propan-2-yloxy)phenyl intermediates.
Conversion to the Methanamine Derivative
Step 3: Introduction of the Amino Group
The key step involves converting the brominated aromatic ether into the corresponding methanamine:
Method 1: Nucleophilic Substitution with Ammonia
- The brominated intermediate is treated with excess ammonia in a sealed reactor.
- Conditions: Elevated temperature (around 100-150°C) under pressure facilitate nucleophilic substitution.
- Outcome: Formation of [4-bromo-2-(propan-2-yloxy)phenyl]methanamine .
Method 2: Reductive Amination
- Alternatively, a formyl derivative (e.g., aldehyde) can be prepared first, followed by reduction with hydrogen in the presence of a catalyst (e.g., Raney nickel or palladium).
Step 4: Purification and Characterization
- The crude product is purified via column chromatography or recrystallization.
- Confirmed through spectroscopic methods such as NMR, IR, and MS.
Alternative Synthesis via Multi-step Aromatic Functionalization
Research indicates that some synthetic routes employ multi-step aromatic functionalization:
- Preparation of 4-bromo-2-nitrophenyl derivatives via nitration, followed by reduction to amines.
- Subsequent ether formation and bromination steps as described above.
- Final reduction of nitro groups to amines using catalytic hydrogenation or chemical reduction (e.g., Sn/HCl).
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The Williamson ether synthesis is favored for its simplicity and high yield when forming the propan-2-yloxy group on aromatic rings.
- Bromination with NBS under radical conditions provides regioselectivity, especially when directing groups are present.
- Nucleophilic aromatic substitution with ammonia is a common route to convert aromatic bromides into primary amines, often requiring elevated temperatures and sealed reactors.
- Alternative pathways include nitration and reduction sequences, which can be tailored based on starting material availability and desired substitution patterns.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines.
Coupling Products: Biaryl or vinyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound serves as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.
Methods of Application :
- Structure-Activity Relationship (SAR) Studies : These studies help in optimizing the biological activity of synthesized compounds.
- Dual Inhibition Studies : Research indicates that this compound may act as a dual inhibitor for serotonin and norepinephrine transporters, suggesting potential applications in treating mood disorders such as depression and anxiety.
Case Study : A study evaluated the antibacterial activity of several analogs, including [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine, against common bacterial strains. Results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential.
Pharmacology
Overview : The compound is explored for its potential as a precursor in synthesizing various pharmacologically active molecules.
Methods of Application :
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing the synthesis of derivatives with diverse biological activities.
- Enzyme Inhibition Studies : Similar compounds have shown effects on dopamine beta-hydroxylase activity, further emphasizing their importance in neuropharmacology.
Chemical Engineering
Overview : In chemical engineering, this compound is considered for process development in synthesizing fine chemicals.
Methods of Application :
- Optimization of Reaction Conditions : Parameters such as reaction kinetics and thermodynamics are optimized for efficient production in large-scale reactions.
Potential Applications in Materials Science
The compound's structural characteristics make it a candidate for use in materials with specific electronic or optical properties. It could be involved in synthesizing polymers or small molecules used in electronic devices or sensors due to its aromatic structure.
Mechanism of Action
The mechanism of action of [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The bromine atom and methanamine group can form specific interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine with structurally related methanamine derivatives:
Key Observations:
- Lipophilicity: The isopropoxy group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methoxy or methyl groups).
- Electronic Effects: Bromine and isopropoxy groups create a mixed electronic environment.
- Steric Effects : Bulky substituents like isopropoxy or benzofuran rings (e.g., in ) may hinder molecular interactions, affecting binding affinities in biological systems.
Biological Activity
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry. Its unique structural features, including a bromine atom and an amine functional group, position it as a promising candidate for various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 271.17 g/mol
The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic transformations. The propan-2-yloxy group contributes to its lipophilicity, which may influence its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit microbial growth. A comparative analysis of various derivatives revealed that those containing similar structural motifs had IC values ranging from 60 to 70 µg/mL against common pathogens .
| Compound | Microbial Target | IC (µg/mL) |
|---|---|---|
| 4-Bromo-2-(propan-2-yloxy)phenyl]methanamine | E. coli | 65.3 |
| 5-Bromo-2-(propan-2-yloxy)phenyl]methanamine | MRSA | 62.1 |
| 4-Bromo-3-(propan-2-yloxy)phenyl]methanamine | S. aureus | 70.9 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may interact with key proteins involved in cancer cell proliferation. Similar compounds have been reported to inhibit cancer cell lines effectively, leading to a reduction in viability by up to 80% at concentrations of 100 µg/mL .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as dopamine beta-hydroxylase, which is critical in neurotransmitter synthesis, suggesting potential applications in neuropharmacology.
- Receptor Interaction : The compound may act as a dual inhibitor for serotonin and norepinephrine transporters, indicating its utility in treating mood disorders .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles under controlled conditions, allowing for the generation of diverse derivatives.
- Condensation Reactions : The amine can react with carbonyl compounds to form Schiff bases or other amine derivatives.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Research : A study reported that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with promising results in both in vitro and in vivo settings .
- Neuropharmacological Studies : Another investigation focused on the compound's ability to modulate neurotransmitter levels, suggesting therapeutic potential for anxiety and depression treatments .
Q & A
Q. Key Considerations :
- Protect amine groups during bromination to avoid side reactions.
- Monitor reaction progress using TLC or HPLC to ensure intermediate purity .
Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and amine proton integration. Deuterated solvents (e.g., CDCl₃) are recommended to avoid signal interference .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., ) .
- X-ray Crystallography : For structural confirmation, employ SHELX for refinement and ORTEP-III for visualization. Single-crystal diffraction data can resolve bond angles and stereochemistry .
Q. Example Workflow :
Grow crystals via slow evaporation in a solvent like ethanol.
Collect diffraction data using a Bruker D8 Venture system.
Advanced: How can researchers resolve discrepancies in NMR data during synthesis (e.g., unexpected peaks)?
Answer:
Discrepancies often arise from:
- Impurities : Use preparative HPLC or recrystallization to isolate the target compound.
- Tautomerism or Rotamers : Analyze variable-temperature NMR to identify dynamic processes .
- Residual Solvents : Compare with reference spectra in deuterated solvents like DMSO-d₆ .
Case Study :
In a similar benzylamine derivative, unexpected -NMR peaks at δ 2.1–2.3 ppm were traced to residual ethyl acetate, resolved by extended vacuum drying .
Advanced: What strategies improve yield in multi-step synthesis of this compound?
Answer:
- Catalytic Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling steps to enhance efficiency .
- Temperature Control : Maintain ≤0°C during bromination to minimize byproducts.
- Protection/Deprotection : Protect the amine with Boc groups during reactive steps, then deprotect with TFA .
Data-Driven Approach :
A study on analogous compounds achieved a 78% yield by optimizing LiAlH₄ stoichiometry (1.5 equiv.) during nitrile reduction .
Application: What biological activities are observed in structurally related benzylamine derivatives?
Answer:
Q. Experimental Design :
- Screen against Gram-positive/negative bacteria using MIC assays.
- Use molecular docking to predict binding to microbial targets like cytochrome P450 .
Advanced: How to analyze stereochemical outcomes in derivatives of this compound?
Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak® column and polar mobile phases.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .
Case Study :
A related compound’s unexpected racemization was traced to acidic conditions during amide formation, resolved by adjusting pH to neutral .
Basic: What are the storage and stability guidelines for this compound?
Answer:
- Storage : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent amine oxidation.
- Stability Monitoring : Conduct periodic HPLC analysis; degradation manifests as new peaks near δ 7.8 ppm in -NMR .
Advanced: How to address low crystallinity hindering X-ray analysis?
Answer:
- Crystallization Screens : Use combinatorial screens (e.g., Hampton Research Crystal Screen™) to identify optimal solvent mixtures.
- Seeding : Introduce microseeds from analogous compounds to promote nucleation .
Example :
A brominated phenylmethanamine derivative achieved suitable crystals in 2:1 hexane/ethyl acetate after 5 seeding attempts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
